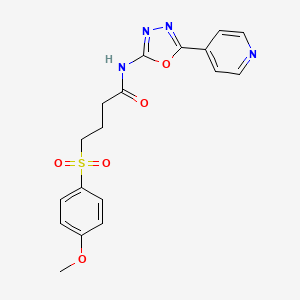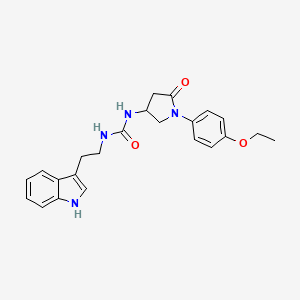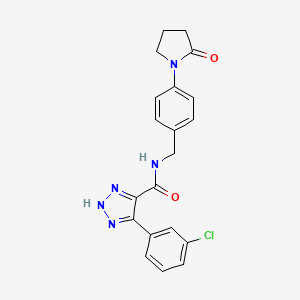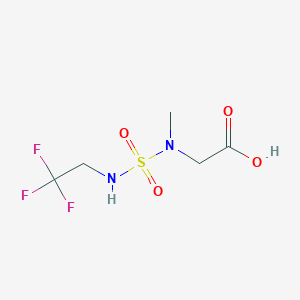![molecular formula C24H28N4O2S B2542947 N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894888-01-8](/img/structure/B2542947.png)
N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is a complex organic compound characterized by its unique spiro structure and diverse functional groups
Synthetic Routes and Reaction Conditions
Condensation Reaction: : A common method involves the condensation of benzylamine with a diene carboxamide intermediate.
Thiolation: : This step involves introducing the ethylthio group using a thiolation reagent.
Aromatization: : This includes the addition of the 4-methoxyphenyl group, typically through a Friedel-Crafts alkylation reaction.
Spirocyclization: : This crucial step involves forming the spiro structure, often through a cyclization reaction under specific conditions such as elevated temperature and pressure.
Industrial Production Methods: : Industrial methods may involve optimizing the above synthetic routes to scale up production, often using catalysts and controlled environments to ensure higher yields and purity.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : Reductive conditions can lead to the cleavage of the ethylthio group.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents depending on the conditions.
Common Reagents and Conditions
Oxidizing Agents: : Such as m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride (LiAlH4) for reduction processes.
Catalysts: : For facilitating specific reactions, including acid catalysts for Friedel-Crafts reactions.
Major Products
Sulfoxides and Sulfones: : From oxidation.
De-ethylthio compounds: : From reduction.
Aromatic derivatives: : From substitution reactions.
Aplicaciones Científicas De Investigación
This compound has multiple applications across several disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential role as an enzyme inhibitor.
Medicine: : Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Direcciones Futuras
Mecanismo De Acción
The compound operates through interactions with specific molecular targets. For instance:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites.
Signal Pathways: : Could alter signaling pathways, impacting cellular processes.
Comparación Con Compuestos Similares
Comparing N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide with similar compounds:
Structural Uniqueness: : The spiro structure makes it distinct from linear or simple ring compounds.
Functional Group Variety: : Its combination of benzyl, ethylthio, and methoxyphenyl groups provides diverse reactivity.
Similar Compounds
N-benzyl-1,4,8-triazaspiro[4.5]decane: : Lacks the ethylthio and methoxyphenyl groups.
2-(Ethylthio)-1,4,8-triazaspiro[4.5]decane: : Absence of the benzyl and methoxyphenyl groups.
3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: : Without the benzyl and ethylthio modifications.
These similarities and differences highlight the unique attributes of the compound , making it a valuable subject for ongoing research and application.
Propiedades
IUPAC Name |
N-benzyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-3-31-22-21(19-9-11-20(30-2)12-10-19)26-24(27-22)13-15-28(16-14-24)23(29)25-17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANILAIQWKKEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)




![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/new.no-structure.jpg)
![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)


